molecular formula C19H17N3O2 B11390529 1-(4-ethylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11390529
M. Wt: 319.4 g/mol
InChI Key: BIFOWEMAFDHYFE-UHFFFAOYSA-N
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Description

4’-Ethylacetophenone , is a chemical compound with the molecular formula C10H12O. It has a molecular weight of 148.2017 g/mol. The IUPAC Standard InChI for this compound is: InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3 .

Preparation Methods

Synthetic Routes::

    Acylation of Ethylbenzene: One common synthetic route involves acylating ethylbenzene with acetyl chloride or acetic anhydride. The reaction occurs under acidic conditions, leading to the formation of 4’-ethylacetophenone.

    Friedel-Crafts Acylation: Another method employs Friedel-Crafts acylation, where ethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This yields the desired compound.

Industrial Production:: Industrial production typically involves large-scale synthesis using the above methods. Optimization ensures high yields and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: 4’-Ethylacetophenone can undergo oxidation reactions, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly employed.

    Substitution: Lewis acids (e.g., AlCl) facilitate Friedel-Crafts reactions.

Major Products::
  • Oxidation: 4’-Ethylbenzoic acid
  • Reduction: 4’-Ethylphenylethanol
  • Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: May have pharmaceutical applications.

    Industry: Flavor and fragrance synthesis.

Mechanism of Action

The exact mechanism of action for 4’-Ethylacetophenone depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

    Similar Compounds: Other acetophenones, such as 4-methylacetophenone and 4-chloroacetophenone, share structural similarities. 4’-Ethylacetophenone’s unique ethyl substitution sets it apart.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-oxo-N-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-2-14-8-10-16(11-9-14)22-13-12-17(23)18(21-22)19(24)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24)

InChI Key

BIFOWEMAFDHYFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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